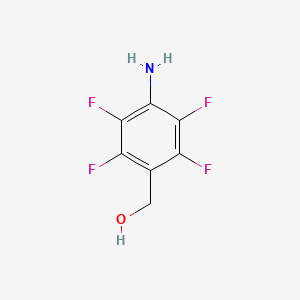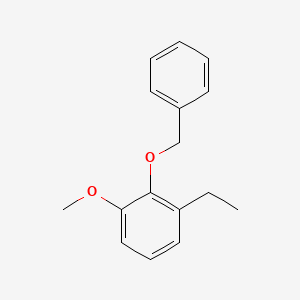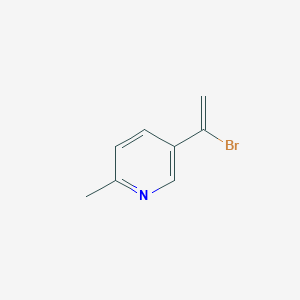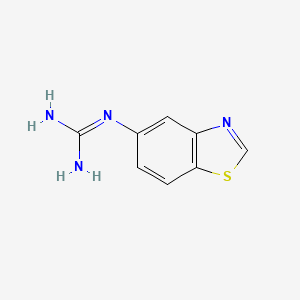
2-(2-Iodophenyl)-1-methylindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Iodophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the indole structure. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodophenyl)-1-methylindole typically involves the iodination of a precursor compound. One common method is the radical cyclization of 2-iodoaryl allenyl amines, which involves the use of radical initiators and specific reaction conditions to achieve the desired product . Another approach involves the coupling of 2-iodoaniline with aromatic aldehydes, followed by cyclization to form the indole structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
2-(2-Iodophenyl)-1-methylindole can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, IBX, mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
2-(2-Iodophenyl)-1-methylindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Iodophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with sigma-1 receptors, which play a role in stress response and neuroprotection .
相似化合物的比较
Similar Compounds
2-Iodophenyl isothiocyanate: Another iodine-containing compound with applications in organic synthesis and pharmaceuticals.
2-Iodophenol: Used in the synthesis of various heterocycles and as a precursor for other iodinated compounds.
2-Iodobenzoic acid: Commonly used as a precursor for mild oxidants like IBX and Dess-Martin periodinane.
Uniqueness
2-(2-Iodophenyl)-1-methylindole is unique due to its indole structure combined with an iodine-substituted phenyl ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.
属性
分子式 |
C15H12IN |
|---|---|
分子量 |
333.17 g/mol |
IUPAC 名称 |
2-(2-iodophenyl)-1-methylindole |
InChI |
InChI=1S/C15H12IN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3 |
InChI 键 |
DULNSWJBXCTEIN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C3=CC=CC=C3I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)





![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)

![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)



![tert-Butyl 2-[[2-(1-Methyl-2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]oxy]acetate](/img/structure/B13682832.png)
